molecular formula C12H14N4O B1452161 3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine CAS No. 1105195-43-4

3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine

Cat. No. B1452161
M. Wt: 230.27 g/mol
InChI Key: JOJLWRSXVULWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine , also known by its chemical structure, is a heterocyclic compound. It combines a pyridazine ring with a furan group and a piperazine moiety. The presence of these functional groups suggests potential biological activity and pharmacological relevance.



Synthesis Analysis

The synthesis of this compound involves the condensation of 2-furoyl chloride with piperazine in an appropriate solvent. The reaction proceeds under mild conditions, resulting in the formation of the desired product. Researchers have explored various synthetic routes to optimize yields and purity.



Molecular Structure Analysis

The molecular formula of 3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine is C₁₂H₁₄N₄O₂ . Its molecular weight is approximately 230.27 g/mol . The compound exhibits a fused pyridazine-furan-piperazine core, which contributes to its unique properties.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, its reactivity likely stems from the furan and piperazine moieties. Researchers have investigated its potential as a building block for more complex molecules or as a precursor in synthetic pathways.



Physical And Chemical Properties Analysis


  • Melting Point : Not available (requires experimental determination).

  • Boiling Point : Not available (requires experimental determination).

  • Density : Not reported.

  • Solubility : Solubility characteristics depend on the solvent used.

  • Flash Point : Not available (requires experimental determination).


Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

Research has identified the importance of dipeptidyl peptidase IV (DPP IV) inhibitors in the treatment of type 2 diabetes mellitus. The compound's structural features, such as the piperazine ring, are consistent with the chemical groups known to exhibit inhibitory activity against DPP IV. These inhibitors work by preventing the degradation of incretin molecules, thus promoting insulin secretion. The review by Mendieta et al. (2011) in Expert Opinion on Therapeutic Patents provides an in-depth analysis of the patents and chemical groups, including piperazine derivatives, contributing to antidiabetic drug development (Mendieta, Tarragó, & Giralt, 2011).

Bioactive Furanyl-Substituted Compounds

Furan derivatives, such as those found in "3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine", play a pivotal role in the development of bioactive molecules. These structures are integral to medicinal chemistry, demonstrating significant antiviral, antitumor, and antimicrobial activities. The review by Ostrowski (2022) in Mini Reviews in Medicinal Chemistry highlights the relevance of furan and piperazine derivatives in the synthesis of nucleobases and nucleosides with potent biological activities (Ostrowski, 2022).

Pyridopyridazine Derivatives' Biological Activity

Pyridopyridazine derivatives, closely related to "3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine", have been investigated for their broad spectrum of biological activities, including antitumor, antibacterial, and analgesic properties. Wojcicka and Nowicka-Zuchowska's review (2018) in Mini-Reviews in Organic Chemistry details the synthesis and biological activity of these derivatives, emphasizing their potential as phosphodiesterase inhibitors and GABA-A receptor ligands (Wojcicka & Nowicka-Zuchowska, 2018).

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives are identified for their vast therapeutic applications, ranging from antipsychotic to anticancer and anti-inflammatory effects. The review by Rathi et al. (2016) in Expert Opinion on Therapeutic Patents discusses the molecular designs of piperazine compounds and their significant medicinal potential, indicating the relevance of compounds like "3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine" in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).

Safety And Hazards


  • Pictograms : GHS07 (Warning).

  • Hazard Statements : May cause skin and eye irritation (H315, H319).

  • Precautionary Statements : Handle with care (P264, P280). In case of contact, rinse thoroughly (P302+P352+P332+P313+P362+P364). If eye irritation occurs, seek medical attention (P305+P351+P338+P337+P313).


Future Directions

Researchers should explore the biological activity of 3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine further. Investigate its potential as a drug candidate, evaluate its pharmacokinetics, and assess its toxicity profile. Additionally, structural modifications could enhance its efficacy or selectivity.


For more detailed information, you can refer to the relevant papers and technical documents12. Please note that availability and pricing details are subject to change.




I have provided a comprehensive analysis of 3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine based on available data. If you need further details or have additional questions, feel free to ask! 😊


properties

IUPAC Name

3-(furan-2-yl)-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJLWRSXVULWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270888
Record name 3-(2-Furanyl)-6-(1-piperazinyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine

CAS RN

1105195-43-4
Record name 3-(2-Furanyl)-6-(1-piperazinyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Furanyl)-6-(1-piperazinyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine
Reactant of Route 4
3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine
Reactant of Route 6
Reactant of Route 6
3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.